molecular formula C22H16N4O3S B2519979 (E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 886903-46-4

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2519979
CAS No.: 886903-46-4
M. Wt: 416.46
InChI Key: IZMXZKXFPWWLCA-JLHYYAGUSA-N
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Description

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a complex organic compound that features a benzo[d]thiazole moiety, a nitrophenyl group, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the nitrophenyl group: This step involves nitration of a suitable phenyl precursor.

    Formation of the acrylamide linkage: This can be done through a condensation reaction between the benzo[d]thiazole derivative and the nitrophenyl derivative in the presence of a base.

    Attachment of the pyridin-2-ylmethyl group: This final step involves the alkylation of the acrylamide derivative with a pyridin-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or sulfonated derivatives of the compound.

Scientific Research Applications

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide depends on its application. For instance, as a fluorescent probe, it may interact with specific biomolecules, leading to a change in its fluorescence properties. In therapeutic applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: A compound with similar structural features but different functional groups.

    Benzo[e][1,2,4]triazinyl radicals: Compounds with a similar benzo[d]thiazole core but different substituents.

Uniqueness

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is unique due to its combination of a benzo[d]thiazole moiety, a nitrophenyl group, and a pyridin-2-ylmethyl group, which confer specific chemical and physical properties that are not found in other similar compounds.

Biological Activity

(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This compound features a complex structure that includes a benzo[d]thiazole moiety, a nitrophenyl group, and a pyridine-derived substituent, which contribute to its diverse biological effects.

The biological activity of this compound primarily stems from its ability to inhibit histone deacetylase (HDAC) enzymes. HDAC inhibitors have gained attention for their role in cancer therapy as they can lead to the reactivation of tumor suppressor genes and promote apoptosis in cancer cells. Additionally, the presence of the nitrophenyl group may enhance the compound's ability to generate reactive oxygen species (ROS), contributing to cellular stress and apoptosis in malignant cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The inhibition of HDACs can disrupt various signaling pathways involved in cell proliferation and survival, making these compounds promising candidates for cancer treatment.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies on related benzothiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. For instance, certain benzothiazole derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

  • Histone Deacetylase Inhibition : A study highlighted that certain benzothiazole-based compounds significantly inhibited HDAC activity, leading to increased expression of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor involved in cell cycle regulation.
  • Antimicrobial Efficacy : Another investigation reported that derivatives of benzothiazole exhibited MIC values ranging from 0.015 μg/mL to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .

Data Tables

Biological Activity IC50/MIC Values Target Pathway
HDAC InhibitionIC50 < 10 μMCell Cycle Regulation
Antibacterial ActivityMIC = 0.015 - 0.25 μg/mLBacterial Growth Inhibition
Antifungal ActivityMIC = 0.1 - 1 μg/mLFungal Cell Wall Disruption

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-21(13-10-16-8-11-18(12-9-16)26(28)29)25(15-17-5-3-4-14-23-17)22-24-19-6-1-2-7-20(19)30-22/h1-14H,15H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMXZKXFPWWLCA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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